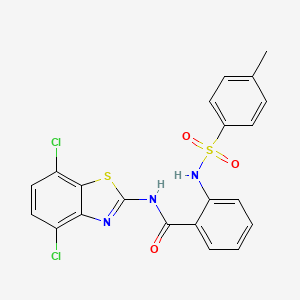

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O3S2/c1-12-6-8-13(9-7-12)31(28,29)26-17-5-3-2-4-14(17)20(27)25-21-24-18-15(22)10-11-16(23)19(18)30-21/h2-11,26H,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOXUDKSWVRHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often include the use of chlorinating agents to introduce chlorine atoms at specific positions on the benzothiazole ring. Subsequent steps involve the introduction of the sulfonamide and benzamide groups through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations :

- The target compound shares the benzothiazole core with 's nitrofuran derivative but differs in the substituent (sulfonamido vs. nitrofuran).

Physical Properties

- Melting Points : While the target compound's melting point is unspecified, analogs provide context:

- ’s benzamides exhibit high melting points (237–294°C), attributed to hydrogen bonding and aromatic stacking .

- ’s Rip-B melts at 90°C, likely due to reduced rigidity from the dimethoxyphenethyl chain .

- The target’s sulfonamido group and rigid benzothiazole core suggest a melting point closer to ’s range.

Spectral Data

- IR Spectroscopy :

- The target compound’s sulfonamido group would show S=O stretches (~1150–1350 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- ’s imidazole derivatives exhibit C≡N stretches (~2200 cm⁻¹), absent in the target .

- ’s triazole-thiones display C=S stretches (~1250 cm⁻¹), similar to the sulfonamido S=O but distinct in electronic environment .

Biological Activity

Overview

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is associated with various pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Benzothiazole moiety : Known for diverse biological activities.

- Sulfonamide group : Often enhances antibacterial properties.

- Chlorine substituents : May influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and topoisomerases, disrupting DNA replication and leading to cell death in bacteria and cancer cells.

- Apoptosis Induction : It has been shown to promote apoptosis in tumor cells through caspase-dependent pathways, which can be particularly effective in hypoxic conditions typical of many tumors .

- Antimicrobial Activity : The sulfonamide group contributes to its antibacterial properties by interfering with bacterial folic acid synthesis.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).

- Methods Used : WST-1 assay for cell viability, caspase 3/7 assay for apoptosis detection.

- Findings : The compound showed a dose-dependent decrease in cell viability with IC50 values indicating effective cytotoxicity at specific concentrations.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| A549 | 30 | Apoptosis induction |

| WM115 | 25 | DNA damage |

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

- Target Bacteria : Various strains including E. coli and Staphylococcus aureus.

- Results : Exhibited significant inhibition of bacterial growth at low concentrations, reinforcing its potential as an antimicrobial agent.

Case Studies

-

Cytotoxicity in Hypoxic Conditions :

A study assessed the effects of the compound on A549 cells under hypoxia (1% O2). Results indicated enhanced cytotoxicity compared to normoxic conditions, suggesting its potential as a hypoxia-selective anticancer agent . -

Comparative Analysis with Other Compounds :

In comparative studies with other benzothiazole derivatives, this compound demonstrated superior activity against certain cancer cell lines due to its unique structural features.

Q & A

Q. What are the critical steps in synthesizing N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole core and sulfonamide coupling. Key steps include:

- Benzothiazole ring formation : React 4,7-dichloro-2-aminobenzothiazole with a benzoyl chloride derivative under reflux in anhydrous DMF or dichloromethane .

- Sulfonamide coupling : Use 4-methylbenzenesulfonyl chloride with a tertiary amine base (e.g., triethylamine) to activate the amine intermediate. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (carbonyl peaks ~168 ppm) .

- HPLC-MS : Verify molecular weight (e.g., [M+H] at m/z ~490) and check for impurities (<2% area) .

- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm stereoelectronic effects .

Q. What strategies are recommended for initial biological activity screening?

- Methodological Answer : Prioritize target-based assays due to the compound’s sulfonamide and benzothiazole motifs, which are linked to enzyme inhibition:

- Kinase/Protease inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., EGFR kinase) at 10 µM–1 mM concentrations .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC values to reference drugs .

- Molecular docking : Pre-screen against protein targets (e.g., PARP-1) using AutoDock Vina to prioritize experimental validation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s functional groups be elucidated?

- Methodological Answer :

- Sulfonamide hydrolysis : Perform pH-dependent stability studies (pH 2–12, 37°C) with LC-MS monitoring to identify degradation products (e.g., free sulfonic acid) .

- Electrophilic substitution : Use -NMR or isotopic labeling (-benzothiazole) to track substituent reactivity in halogenation or nitration reactions .

- Computational modeling : Apply density functional theory (DFT) to predict transition states for sulfonamide cleavage or benzothiazole ring modifications .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

- Methodological Answer : Contradictions often arise from solvent effects or impurities:

- Solubility optimization : Test in DMSO/PBS mixtures (1–10% DMSO) with dynamic light scattering (DLS) to assess aggregation .

- Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., dechlorinated analogs) that may interfere with bioassays .

- Dose-response validation : Replicate assays in triplicate across independent labs, reporting IC values with 95% confidence intervals .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Functional group variation : Synthesize analogs (e.g., replace 4-methylbenzenesulfonamide with morpholine sulfonamide) and compare bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters (e.g., Hammett σ, molar refractivity) with inhibitory potency .

- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS to guide toxicity SAR .

Q. How can degradation pathways be characterized under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to oxidative (HO), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) conditions. Analyze degradation products via LC-MS/MS .

- Kinetic studies : Calculate half-life (t) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

- Stabilization strategies : Co-crystallize with cyclodextrins or formulate into nanoparticles to enhance stability .

Q. What experimental approaches validate enantiomeric purity in asymmetric derivatives?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers; confirm via circular dichroism (CD) .

- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzamide coupling and verify %ee via -NMR with chiral shift reagents .

Q. How can computational tools enhance predictive modeling of this compound’s reactivity?

- Methodological Answer :

- Reaction path sampling : Use Gaussian or ORCA to simulate potential energy surfaces for sulfonamide cleavage or benzothiazole ring opening .

- Machine learning : Train models on PubChem data to predict solubility or toxicity endpoints (e.g., LD) .

- MD simulations : Simulate binding to ATP-binding pockets (e.g., EGFR) over 100 ns to identify critical H-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.